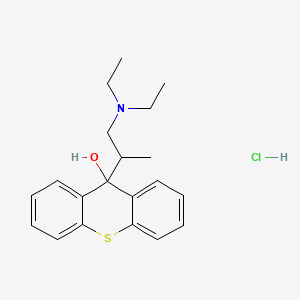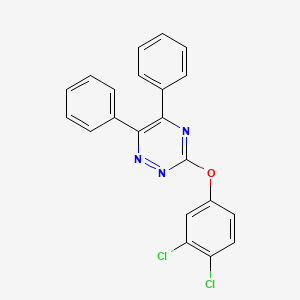
as-Triazine, 3-(3,4-dichlorophenoxy)-5,6-diphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
as-Triazine, 3-(3,4-dichlorophenoxy)-5,6-diphenyl-: is a synthetic organic compound belonging to the triazine family. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of a dichlorophenoxy group and two phenyl groups attached to the triazine ring. Triazines are known for their diverse applications in agriculture, medicine, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of as-Triazine, 3-(3,4-dichlorophenoxy)-5,6-diphenyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of cyanuric chloride with 3,4-dichlorophenol and diphenylamine in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like dichloromethane at a temperature range of 0-5°C to ensure selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the triazine ring or the dichlorophenoxy group, potentially leading to the formation of amines or phenols.
Substitution: The triazine ring is susceptible to nucleophilic substitution reactions, where the chlorine atoms can be replaced by various nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like ammonia, primary amines, or thiols in the presence of a base.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and phenols.
Substitution: Various substituted triazines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: : The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: : In biological research, triazine derivatives are studied for their potential as enzyme inhibitors and antimicrobial agents.
Medicine: : Some triazine compounds have shown promise in the treatment of diseases such as cancer and malaria due to their ability to interfere with specific biological pathways.
Industry: : Triazines are used in the production of herbicides, dyes, and polymers. The unique properties of as-Triazine, 3-(3,4-dichlorophenoxy)-5,6-diphenyl- make it a valuable intermediate in the synthesis of these products.
Mecanismo De Acción
The mechanism of action of as-Triazine, 3-(3,4-dichlorophenoxy)-5,6-diphenyl- involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The dichlorophenoxy group can enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.
Comparación Con Compuestos Similares
Similar Compounds
Atrazine: A widely used herbicide with a similar triazine core but different substituents.
Simazine: Another herbicide with a triazine ring, used for weed control.
Cyanuric Chloride: A precursor in the synthesis of various triazine derivatives.
Uniqueness
- The presence of the dichlorophenoxy group and two phenyl groups makes as-Triazine, 3-(3,4-dichlorophenoxy)-5,6-diphenyl- unique in its chemical properties and potential applications. These substituents can influence the compound’s reactivity, solubility, and biological activity, distinguishing it from other triazine derivatives.
Propiedades
Número CAS |
74417-16-6 |
|---|---|
Fórmula molecular |
C21H13Cl2N3O |
Peso molecular |
394.2 g/mol |
Nombre IUPAC |
3-(3,4-dichlorophenoxy)-5,6-diphenyl-1,2,4-triazine |
InChI |
InChI=1S/C21H13Cl2N3O/c22-17-12-11-16(13-18(17)23)27-21-24-19(14-7-3-1-4-8-14)20(25-26-21)15-9-5-2-6-10-15/h1-13H |
Clave InChI |
NKXSDKJIFHLVQO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(N=NC(=N2)OC3=CC(=C(C=C3)Cl)Cl)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


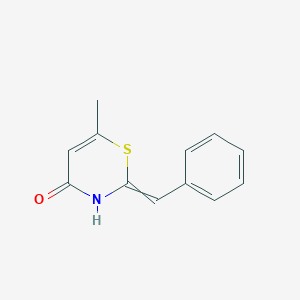
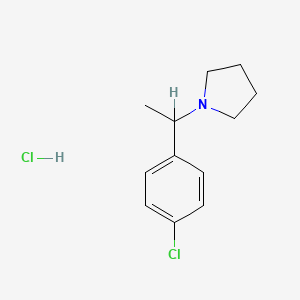
![Benzene, 1,2-bis[(phenylseleno)methyl]-](/img/structure/B14436302.png)
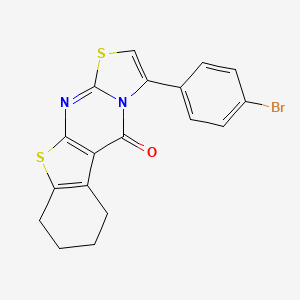
![1,1'-[Peroxybis(methylene)]bis(2-methylbenzene)](/img/structure/B14436314.png)
![1-Methoxybicyclo[3.1.1]heptane](/img/structure/B14436319.png)

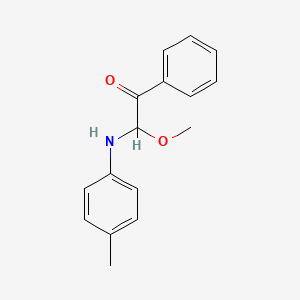
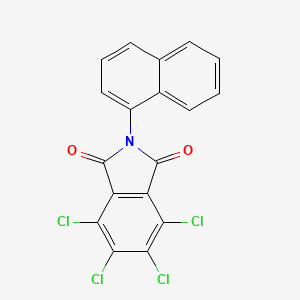
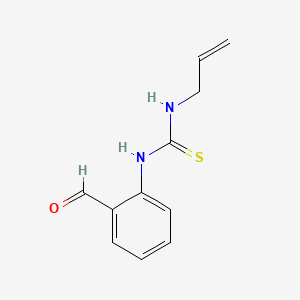
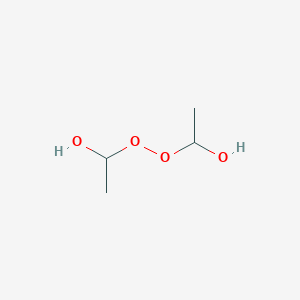
![4-Bromo-2-[(2-chloro-4-nitrophenyl)sulfanyl]-N-methylaniline](/img/structure/B14436350.png)
